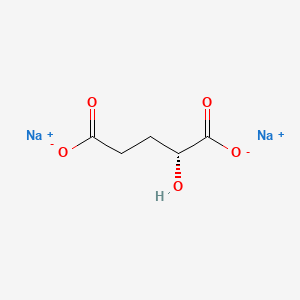

Sodium (R)-2-hydroxypentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium is a very soft silvery-white metal and is the most common alkali metal . It is used in various applications, including the production of gasoline additives, polymers such as nylon and synthetic rubber, pharmaceuticals, and a number of metals such as tantalum, titanium, and silicon .

Synthesis Analysis

In the context of sodium compounds, one common method of synthesis involves chemical reduction. For instance, silver nanoparticles have been synthesized using trisodium citrate as a reducing agent .Molecular Structure Analysis

The molecular structure of sodium compounds can be complex and varies depending on the specific compound. Sodium itself is part of the alkali metal group (Group 1 [Ia]) of the periodic table .Chemical Reactions Analysis

Sodium is highly reactive. It reacts with water to form a strong base, sodium hydroxide (NaOH) . It also reacts with air, and the reactivity is a function of the relative humidity, or water-vapour content of the air .Physical And Chemical Properties Analysis

Sodium is a very soft silvery-white metal. It is the most common alkali metal and the sixth most abundant element on Earth, comprising 2.8 percent of Earth’s crust .Scientific Research Applications

Application in Sensing Technologies : Sodium citrate, similar in structure to Sodium (R)-2-hydroxypentanedioate, has been used as a reductant and stabilizer in the decoration of reduced graphene oxide with functionalized gold nanoparticles. This method improved the sensitivity and stability of electrochemical sensors, showcasing potential applications in molecular sensing technologies (Zhao et al., 2018).

Role in Hydroformylation Reactions : The salt Na2[Rh12(CO)30], a compound containing sodium, was used for the hydroformylation of 2,4,4-trimethyl-1-pentene, achieving high chemioselectivity. This demonstrates the utility of sodium-containing compounds in facilitating specific chemical reactions (Pergola et al., 1997).

In Energy Storage Applications : Research on sodium batteries, including those involving sodium compounds, has been extensive. Sodium-ion batteries, due to the abundance and low cost of sodium, are being considered for sustainable energy storage applications (Delmas, 2018).

Medical Applications : Sodium salts, like Sodium (R)-2-hydroxypentanedioate, have been used in various medical contexts. For example, warfarin sodium, a sodium salt of warfarin, has been studied for its crystal structure and potential medical applications (Sheth et al., 2002).

Pharmaceutical Formulations : In the pharmaceutical industry, sodium compounds are utilized for their properties in drug formulation. For instance, salting-out effects were employed to develop a multiparticulate system for drug delivery, balancing taste masking and bioavailability (Yoshida et al., 2009).

Safety And Hazards

Future Directions

properties

IUPAC Name |

disodium;(2R)-2-hydroxypentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-HWYNEVGZSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])[C@H](C(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (R)-2-hydroxypentanedioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

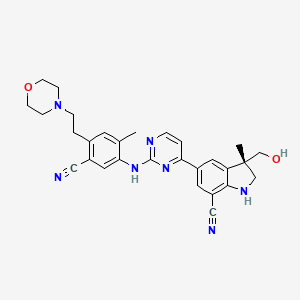

![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)

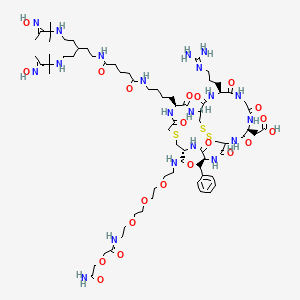

![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)